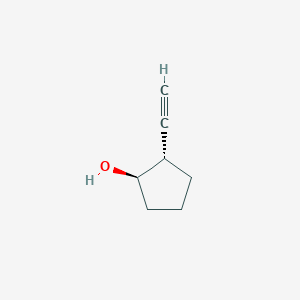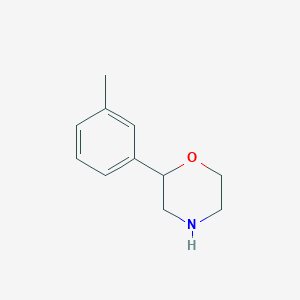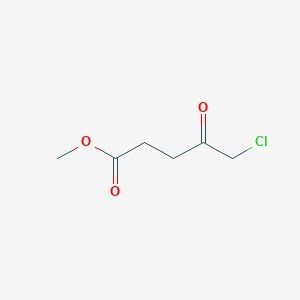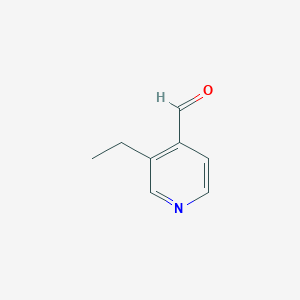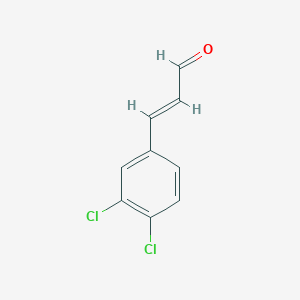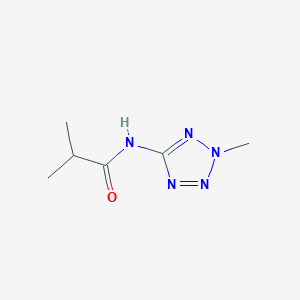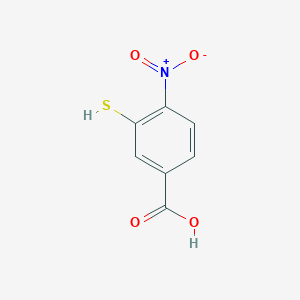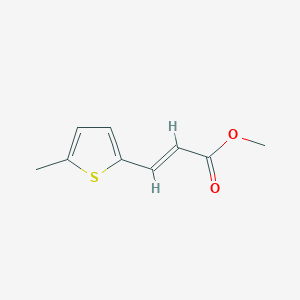
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate
Descripción general
Descripción
“Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate” is a chemical compound with the molecular formula C9H10O2S . It has a molecular weight of 182.24 g/mol . The compound is also known by its IUPAC name, methyl (E)-3-(5-methylthiophen-2-yl)acrylate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-6H,1-2H3/b6-5+ . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Mecanismo De Acción
The mechanism of action of Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate cinnamate is not fully understood, but it is believed to involve multiple pathways. It has been reported to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Moreover, this compound cinnamate has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound cinnamate has been reported to have various biochemical and physiological effects on the human body. It has been shown to reduce inflammation, lower blood glucose levels, and improve lipid metabolism. In addition, this compound cinnamate has been reported to have a protective effect on the liver, which can prevent liver damage caused by toxic substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate cinnamate has several advantages for laboratory experiments. It is readily available, relatively inexpensive, and has a wide range of biological activities. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research of Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate cinnamate. One area of interest is the development of this compound cinnamate-based drugs for the treatment of various diseases such as cancer, inflammation, and diabetes. Another area of interest is the investigation of the potential synergistic effects of this compound cinnamate with other natural compounds such as curcumin and resveratrol. Moreover, the development of new synthesis methods for this compound cinnamate with improved yield and purity is also an area of interest.
Conclusion:
In conclusion, this compound cinnamate is a natural organic compound with various biological activities and potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound cinnamate in various fields of medicine and industry.
Aplicaciones Científicas De Investigación
Methyl 3-(5-methylthiophen-2-yl)prop-2-enoate cinnamate has been extensively studied for its various biological activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and anticancer properties. It has been reported to inhibit the growth of various pathogenic microorganisms such as Escherichia coli, Staphylococcus aureus, and Candida albicans. In addition, this compound cinnamate has been shown to possess strong antioxidant activity, which can protect cells from oxidative damage caused by free radicals.
Propiedades
IUPAC Name |
methyl (E)-3-(5-methylthiophen-2-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-7-3-4-8(12-7)5-6-9(10)11-2/h3-6H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHMAGMLPVKZMA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62157-64-6 | |
| Record name | 2-Propenoic acid, 3-(5-methyl-2-thienyl)-, methyl ester, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62157-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B3385206.png)
